molecular formula C12H20N2 B15328437 n1-Isobutyl-n4,n4-dimethylbenzene-1,4-diamine

n1-Isobutyl-n4,n4-dimethylbenzene-1,4-diamine

Cat. No.: B15328437
M. Wt: 192.30 g/mol
InChI Key: BTACLLGCKIBVOS-UHFFFAOYSA-N
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Description

n1-Isobutyl-n4,n4-dimethylbenzene-1,4-diamine: is an organic compound with the molecular formula C12H20N2. It is a derivative of benzene, featuring an isobutyl group and two methyl groups attached to the benzene ring, along with two amine groups at the 1 and 4 positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Amination: One common synthetic route involves the direct amination of benzene derivatives. The reaction typically requires high temperatures and pressures, along with a catalyst such as palladium or nickel.

  • Reductive Amination: Another method is reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In industrial settings, the compound is often synthesized through continuous flow processes to ensure efficiency and scalability. These processes are optimized to minimize by-products and maximize yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of nitro compounds or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the amine groups to amides or other reduced forms.

  • Substitution: Electrophilic substitution reactions are common, where the benzene ring can be substituted with various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are frequently used.

  • Substitution: Electrophilic substitution typically requires strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: Nitrobenzene derivatives, quinones.

  • Reduction: Amides, amines.

  • Substitution: Halogenated benzene derivatives, nitrobenzene.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of complex molecules. Biology: It serves as a precursor for various biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism can vary depending on the specific application, but it often involves modulation of biochemical pathways.

Comparison with Similar Compounds

  • Aniline: A simpler aromatic amine with similar reactivity but lacking the isobutyl and additional methyl groups.

  • Toluene diamine: A compound with a similar structure but different positioning of the amine groups.

This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields. Its continued study and application promise to yield further advancements and innovations.

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Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

4-N,4-N-dimethyl-1-N-(2-methylpropyl)benzene-1,4-diamine

InChI

InChI=1S/C12H20N2/c1-10(2)9-13-11-5-7-12(8-6-11)14(3)4/h5-8,10,13H,9H2,1-4H3

InChI Key

BTACLLGCKIBVOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC=C(C=C1)N(C)C

Origin of Product

United States

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